![molecular formula C8H11ClN2O2 B2886929 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride CAS No. 2416237-49-3](/img/structure/B2886929.png)
2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole synthesis involves various methods. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N -arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1 H -imidazoles .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile 1, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as “2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride”, have a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities .
Antibacterial Activity
Imidazole derivatives show antibacterial activity, making them useful in the development of new antibacterial drugs .
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential, indicating their potential use as antioxidants .
Pharmaceutical Applications
Imidazole is a core component of various commercially available drugs, including those used for antihistaminic, analgesic, antiviral, antiulcer, antihelmintic, antinematodal, bactericidal, trypanocidal, anti rheumatoid arthritis, and Hodgkin’s disease treatments .
Intermediate for Drug Synthesis
“2-Methyl-1H-imidazole-4-carboxylic acid” can be used as an intermediate for the preparation of heteroaryl oxadiazole derivatives, which are useful for the treatment of hyperproliferative and angiogenesis disorders .
Material Science Applications
Imidazole derivatives can be used in the synthesis of lanthanide sulfate–carboxylates by in situ decarboxylation in the presence of Cu (II) ions .
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-4-6(8(11)12)10-7(9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAPPRHNNIPRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride |
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